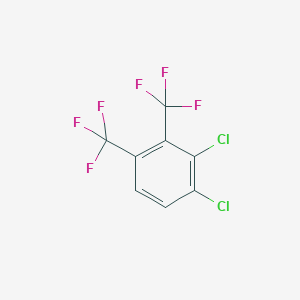
1,2-Bis(trifluoromethyl)-3,4-dichlorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Bis(trifluoromethyl)-3,4-dichlorobenzene is an organofluorine compound characterized by the presence of two trifluoromethyl groups and two chlorine atoms attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Bis(trifluoromethyl)-3,4-dichlorobenzene typically involves the trifluoromethylation of arynes. One notable method is the copper-mediated 1,2-bis(trifluoromethylation) of arynes using [CuCF3] in the presence of an oxidant such as DDQ. This method allows for the rapid construction of 1,2-bis(trifluoromethyl)arenes under mild conditions .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of transition metal-catalyzed reactions, such as those involving copper or palladium, is common in the large-scale synthesis of similar fluorinated compounds .
Chemical Reactions Analysis
Types of Reactions: 1,2-Bis(trifluoromethyl)-3,4-dichlorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The presence of chlorine atoms makes it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The trifluoromethyl groups can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a trifluoromethylated aniline derivative .
Scientific Research Applications
1,2-Bis(trifluoromethyl)-3,4-dichlorobenzene has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: Its derivatives are studied for potential biological activity and pharmaceutical applications.
Medicine: The compound’s unique properties make it a candidate for drug development, particularly in the design of enzyme inhibitors.
Mechanism of Action
The mechanism of action of 1,2-Bis(trifluoromethyl)-3,4-dichlorobenzene involves its interaction with molecular targets through its trifluoromethyl and chlorine groups. These interactions can affect the compound’s reactivity and binding affinity to various biological molecules. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- 1,3-Bis(trifluoromethyl)benzene
- 1,4-Bis(trifluoromethyl)benzene
- 2,2’-Bis(trifluoromethyl)biphenyl
Comparison: 1,2-Bis(trifluoromethyl)-3,4-dichlorobenzene is unique due to the specific positioning of its trifluoromethyl and chlorine groups, which confer distinct chemical properties and reactivity compared to its analogs. For instance, 1,4-Bis(trifluoromethyl)benzene is used as an acceptor in the design of emitters exhibiting thermally activated delayed fluorescence, highlighting the diverse applications of these compounds .
Biological Activity
1,2-Bis(trifluoromethyl)-3,4-dichlorobenzene is an aromatic compound characterized by the presence of two trifluoromethyl groups and two chlorine atoms on a benzene ring. Its chemical formula is C9H4Cl2F6 and it has a molecular weight of 265.00 g/mol. This compound exhibits significant hydrophobic properties due to the trifluoromethyl substituents, influencing its reactivity and interactions with biological systems. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
The unique structure of this compound contributes to its biological activity. The trifluoromethyl groups enhance lipophilicity, facilitating interactions with hydrophobic regions of biological targets. The chlorine atoms may also participate in halogen bonding, which can stabilize interactions with various biomolecules.
| Property | Value |
|---|---|
| Molecular Formula | C9H4Cl2F6 |
| Molecular Weight | 265.00 g/mol |
| IUPAC Name | This compound |
| Log P (octanol-water partition coefficient) | High (indicating significant hydrophobicity) |
Mechanisms of Biological Activity
Research indicates that this compound exhibits various biological activities through multiple mechanisms:
- Protein Binding : Studies have shown that this compound interacts with proteins by forming stable complexes, which can inhibit enzymatic activity or alter receptor functions.
- Antimicrobial Activity : The presence of halogenated groups has been associated with antimicrobial properties. Similar compounds have demonstrated efficacy against bacterial strains like MRSA (Methicillin-resistant Staphylococcus aureus) due to their ability to disrupt cell wall synthesis or protein synthesis pathways .
- Cytotoxic Effects : Preliminary studies suggest that this compound may induce cytotoxic effects in certain cancer cell lines, potentially through apoptosis pathways.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study explored the antibacterial properties of halogenated compounds similar to this compound. It was found that these compounds effectively inhibited the growth of various bacterial strains by targeting essential cellular processes such as protein synthesis and cell wall integrity .
- Cytotoxicity in Cancer Cells : In vitro studies indicated that this compound exhibited significant cytotoxicity against several cancer cell lines. The mechanism was hypothesized to involve the induction of oxidative stress leading to apoptosis.
- Interaction with Biological Targets : Research focusing on the interaction between this compound and biological macromolecules showed that it could bind effectively to certain enzymes and receptors, potentially altering their activity and leading to therapeutic effects .
Properties
Molecular Formula |
C8H2Cl2F6 |
|---|---|
Molecular Weight |
282.99 g/mol |
IUPAC Name |
1,2-dichloro-3,4-bis(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H2Cl2F6/c9-4-2-1-3(7(11,12)13)5(6(4)10)8(14,15)16/h1-2H |
InChI Key |
OKIHCZWUXQPHMS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)C(F)(F)F)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















